N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrazole ring substituted with methyl and phenyl groups, linked via an ethylamine chain to a 2-(trifluoromethyl)benzoyl moiety. Pyrazole derivatives are widely studied for their pharmacological activities, such as kinase inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O/c1-14-19(16-8-4-3-5-9-16)15(2)27(26-14)13-12-25-20(28)17-10-6-7-11-18(17)21(22,23)24/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGDRHNOQKVFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the phenyl group allows for electrophilic aromatic substitution reactions.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The pyrazole and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxylated phenyl derivatives.
Reduction: Formation of trifluoromethylated alcohols or amines.
Substitution: Formation of various substituted pyrazoles and benzamides.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antileishmanial and antimalarial activities.
Agriculture: Its derivatives may be used as pesticides or herbicides.
Material Science: The compound's unique structure could be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors involved in disease pathways, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Pyrazole vs. Thiophene/Triazole Cores
Trifluoromethyl Group Impact
Linker Flexibility
- In contrast, rigid sulfanyl or thioether linkers (e.g., ) may restrict binding to specific enzyme active sites .
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of pyrazole derivatives. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Structural Characteristics
The compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl linkage. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The molecular formula is , and its molecular weight is approximately 340.35 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Efficacy : In vitro studies have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Specific IC50 values for related compounds range from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
| Microorganism | IC50 (μM) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Gram-positive bacteria | Varies | |
| Fungi | Varies |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : Potential inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Case Study : A related pyrazole derivative demonstrated significant reduction in inflammatory markers in animal models, indicating potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties:
- Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways or inhibition of tumor growth factors.
- Research Findings : In vitro assays have shown cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency .
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with appropriate diketones.
- Introduction of Substituents : Alkylation reactions introduce the dimethyl and phenyl groups.
- Amidation Reaction : The final step involves reacting the intermediate with trifluoroacetyl chloride to yield the target compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : A common approach involves coupling a pyrazole-ethylamine intermediate with a trifluoromethylbenzoyl chloride derivative. For example, K₂CO₃ in DMF at room temperature facilitates nucleophilic substitution for amide bond formation . Alternative methods use activated esters (e.g., trichloroisocyanuric acid) in acetonitrile with sodium pivalate to enhance electrophilicity of the acyl group . Optimization includes controlling stoichiometry (1.1:1 molar ratio of alkyl halide to pyrazole-thiol) and reaction time (12–24 hours) to minimize byproducts .
Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are critical for characterization?
- Methodological Answer :
- X-ray crystallography : SHELXL refinement (via SHELX software) resolves bond angles and torsional strain in the pyrazole-benzamide core, critical for confirming regiochemistry .
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C; pyrazole CH₃ groups as singlets at δ 2.1–2.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What are the hypothesized biological targets or mechanisms of action for this compound?
- Methodological Answer : Pyrazole derivatives often target kinases (e.g., JAK2, EGFR) or G-protein-coupled receptors. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the benzamide moiety may engage in hydrogen bonding with catalytic lysine residues . Preliminary assays (e.g., fluorescence polarization) screen for kinase inhibition, with IC₅₀ values compared to positive controls like staurosporine .
Advanced Research Questions
Q. How can synthetic routes be modified to address low yields in the final coupling step?
- Methodological Answer : Low yields may arise from steric hindrance at the ethyl linker. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C vs. 24 hours at RT) .
- Protecting groups : Temporarily protect the pyrazole nitrogen with Boc to prevent side reactions .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
Q. What computational tools are suitable for predicting binding affinity and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17). Focus on hydrophobic contacts between the trifluoromethyl group and kinase hinge region .
- QSAR models : Train using descriptors like LogP, polar surface area, and H-bond acceptors to predict bioavailability .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How do structural analogs resolve contradictions in reported biological activity data?
- Methodological Answer : Analogs with electron-withdrawing groups (e.g., -NO₂ at pyrazole C4) show enhanced anti-inflammatory activity (IC₅₀ = 2.1 μM vs. 8.3 μM for parent compound) but reduced solubility. Compare dose-response curves across cell lines (e.g., RAW 264.7 macrophages) to isolate structure-activity relationships .
Q. What experimental designs mitigate false positives in high-throughput screening (HTS) for this compound?
- Methodological Answer :
- Counterscreens : Include orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Chelation controls : Add EDTA to rule out metal-mediated aggregation .
- Crystallography : Validate target engagement via co-crystal structures (e.g., with SHELX-refined models) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported NMR shifts for the pyrazole methyl groups?
- Methodological Answer : Variations in δ 2.1–2.5 ppm may stem from solvent effects (DMSO-d₆ vs. CDCl₃) or pH-dependent tautomerism. Standardize conditions (e.g., 298 K in DMSO-d₆) and compare with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
